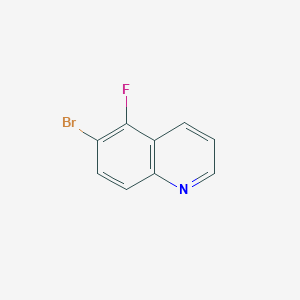

6-Bromo-5-fluoroquinoléine

Vue d'ensemble

Description

6-Bromo-5-fluoroquinoline is a useful research compound. Its molecular formula is C9H6BrClFN and its molecular weight is 262.50 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-5-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche pharmaceutique

La 6-Bromo-5-fluoroquinoléine est un type d'isoquinoléine fluorée {svg_1}. Les isoquinoléines fluorées ont attiré une attention considérable en tant que composants importants des produits pharmaceutiques {svg_2}. Elles présentent des caractéristiques uniques, telles que des activités biologiques {svg_3}, ce qui les rend précieuses dans le développement de nouveaux médicaments.

Science des matériaux

Les isoquinoléines fluorées, y compris la this compound, sont également utilisées en science des matériaux en raison de leurs propriétés luminescentes {svg_4}. Cela les rend potentiellement utiles dans le développement de diodes électroluminescentes organiques {svg_5}.

Science agricole

Les isoquinoléines, y compris celles qui sont fluorées comme la this compound, sont essentielles en science agricole {svg_6}. Elles peuvent présenter diverses bioactivités, ce qui peut être utile dans le développement de nouveaux produits agrochimiques {svg_7}.

Synthèse chimique

La this compound peut être utilisée en synthèse chimique. Par exemple, elle peut subir une substitution électrophile {svg_8}. Cette propriété peut être exploitée dans la synthèse d'autres composés organiques complexes {svg_9}.

Recherche neurologique

Certains dérivés de la tétrahydroisoquinoléine présentent une neurotoxicité grave, qui conduit à la maladie de Parkinson {svg_10}. Par conséquent, la this compound et des composés similaires pourraient être utilisés dans la recherche neurologique pour mieux comprendre ces maladies et développer des traitements potentiels {svg_11}.

Chimie supramoléculaire

Les isoquinoléines fluorées, y compris la this compound, peuvent être utilisées en chimie supramoléculaire {svg_12}. Leurs propriétés uniques peuvent être exploitées dans la conception et la synthèse de nouveaux systèmes supramoléculaires {svg_13}.

Mécanisme D'action

6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .

Mode of Action:

The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-Bromo-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria This inhibition disrupts the replication process, making 6-Bromo-5-fluoroquinoline a potential antibacterial agent

Cellular Effects

6-Bromo-5-fluoroquinoline affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA-gyrase, 6-Bromo-5-fluoroquinoline can halt bacterial cell division, leading to cell death

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-5-fluoroquinoline involves its binding interactions with biomolecules. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing DNA replication This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to the disruption of the enzyme’s function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-5-fluoroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-fluoroquinoline remains stable under specific conditions, but it may degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-5-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit antibacterial activity without significant toxicity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal, renal, or neurological toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6-Bromo-5-fluoroquinoline is involved in various metabolic pathways. It interacts with enzymes such as DNA-gyrase, affecting the replication process in bacteria Additionally, it may influence other metabolic enzymes, potentially altering metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 6-Bromo-5-fluoroquinoline within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 6-Bromo-5-fluoroquinoline may localize to specific cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

6-Bromo-5-fluoroquinoline’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 6-Bromo-5-fluoroquinoline can be achieved through a multi-step process involving several reactions.", "Starting Materials": ["2-Amino-5-bromo-4-fluorobenzoic acid", "Phosphorus oxychloride", "Sodium hydroxide", "Acetic anhydride", "Ethyl acetate", "Sodium bicarbonate"], "Reaction": [ "Step 1: Conversion of 2-Amino-5-bromo-4-fluorobenzoic acid to 2-Chloro-5-bromo-4-fluorobenzoic acid by reacting with phosphorus oxychloride.", "Step 2: Cyclization of 2-Chloro-5-bromo-4-fluorobenzoic acid with sodium hydroxide to form 6-Bromo-5-fluoroquinoline-2-carboxylic acid.", "Step 3: Conversion of 6-Bromo-5-fluoroquinoline-2-carboxylic acid to 6-Bromo-5-fluoroquinoline by refluxing with acetic anhydride in ethyl acetate.", "Step 4: Purification of the product by washing with sodium bicarbonate solution and drying." ] } | |

Numéro CAS |

127827-51-4 |

Formule moléculaire |

C9H6BrClFN |

Poids moléculaire |

262.50 g/mol |

Nom IUPAC |

6-bromo-5-fluoroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |

Clé InChI |

HWEIHFOSXDCCQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1 |

SMILES canonique |

C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)

![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)